2,4,6-Triisopropoxylaniline

Description

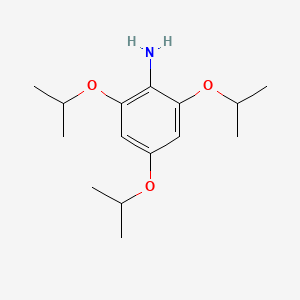

2,4,6-Triisopropoxylaniline is a substituted aromatic amine featuring an aniline core with three isopropoxy (-OCH(CH₃)₂) groups at the 2, 4, and 6 positions. This structural arrangement confers significant steric hindrance and lipophilicity, distinguishing it from simpler aniline derivatives. Potential applications include its use as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science, where bulky substituents may influence reactivity or binding interactions.

Properties

Molecular Formula |

C15H25NO3 |

|---|---|

Molecular Weight |

267.36 g/mol |

IUPAC Name |

2,4,6-tri(propan-2-yloxy)aniline |

InChI |

InChI=1S/C15H25NO3/c1-9(2)17-12-7-13(18-10(3)4)15(16)14(8-12)19-11(5)6/h7-11H,16H2,1-6H3 |

InChI Key |

FTUZXXUZUAVFMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(C(=C1)OC(C)C)N)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Triisopropoxy(vinyl)silane (CAS 18023-33-1)

Structural Features :

- Contains a silicon atom bonded to three isopropoxy groups and a vinyl group.

- Lacks the aromatic amine core of 2,4,6-Triisopropoxylaniline.

Key Differences :

- Reactivity : The silicon center in Triisopropoxy(vinyl)silane enables hydrosilylation reactions, useful in polymer and surface chemistry . In contrast, this compound’s aromatic amine group may participate in electrophilic substitution or act as a ligand in metal coordination.

- Applications : Triisopropoxy(vinyl)silane is employed in silicone-based materials, whereas the aniline derivative’s steric bulk may optimize drug candidate solubility or stabilize transition states in catalysis.

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (CAS 14544-47-9)

Structural Features :

- A triazine core linked to three aniline groups.

- Shares aromatic amine functionality but differs in central ring structure (triazine vs. benzene).

Key Differences :

3-[4-(3-Chlorophenyl)piperazin-1-yl]-propanol (CAS 32229-98-4)

Structural Features :

- Piperazine ring with a chlorophenyl substituent and a propanol side chain.

- Differs in having a heterocyclic amine rather than a substituted aniline.

Key Differences :

- This compound’s bulky substituents may instead modulate pharmacokinetic properties like metabolic stability.

- Solubility: The propanol group in the piperazine derivative improves aqueous solubility, whereas the triisopropoxy groups in the aniline analog likely increase lipophilicity.

Notes

Limitations : Direct data on this compound were absent in the provided evidence; comparisons are based on structural analogs.

Diverse Applications : The compounds highlighted span pharmaceuticals, materials science, and industrial chemistry, underscoring the versatility of aromatic and heterocyclic amines.

Research Gaps : Further studies on this compound’s synthesis, stability, and biological activity are needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.